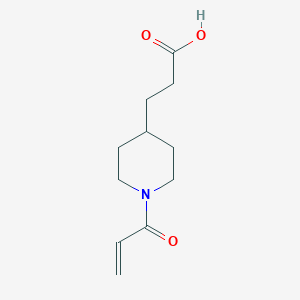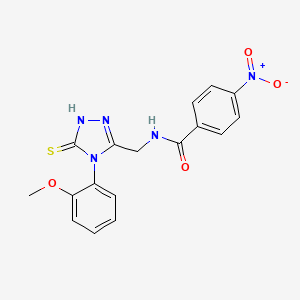
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a pyrimidinyl group and two amine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of trans-1,4-cyclohexanediamine with a pyrimidinyl derivative. One common method includes the following steps:
Starting Materials: Trans-1,4-cyclohexanediamine and a pyrimidinyl derivative.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. A base like diisopropylethylamine (DIPEA) is often used to facilitate the reaction.
Procedure: The pyrimidinyl derivative is added dropwise to a stirred solution of trans-1,4-cyclohexanediamine and DIPEA in THF. The mixture is stirred for several hours at room temperature.
Isolation: The reaction mixture is then diluted with ethyl acetate and water, and the product is extracted and purified.
Industrial Production Methods
For industrial-scale production, the process may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amines .
科学研究应用
Chemistry
In chemistry, (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
作用机制
The mechanism of action of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biochemical effects .
相似化合物的比较
Similar Compounds
Trans-1,4-cyclohexanediamine: A simpler analog without the pyrimidinyl group.
N1-(2-(methylthio)pyrimidin-4-yl)cyclohexane-1,4-diamine: A similar compound with a methylthio substitution on the pyrimidinyl group.
Uniqueness
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrimidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
4-N-pyrimidin-4-ylcyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10;;/h5-9H,1-4,11H2,(H,12,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYALLQNCKVXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2787007.png)
![4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2787008.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2787014.png)




![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
![n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)
